4-[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine
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Overview
Description
4-[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This core can be synthesized through the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting intermediate is then further functionalized to introduce the sulfanyl and piperidino groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of phase transfer catalysis and other advanced techniques to streamline the synthesis and reduce the number of steps required .
Chemical Reactions Analysis
Types of Reactions
4-[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the imidazo[4,5-b]pyridine core.
Substitution: The piperidino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
4-[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, as a GABA A receptor agonist, it can modulate neurotransmitter activity in the central nervous system. Additionally, its ability to inhibit certain enzymes and cellular pathways makes it a candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core and have similar biological activities.
Imidazo[4,5-c]pyridine derivatives: These compounds have a different arrangement of the imidazole and pyridine rings but exhibit similar pharmacological properties.
Uniqueness
4-[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine is unique due to its combination of the imidazo[4,5-b]pyridine core with the piperidino and triazin-2-amine groups. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-ylsulfanylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c16-13-19-11(20-14(22-13)23-7-2-1-3-8-23)9-24-15-18-10-5-4-6-17-12(10)21-15/h4-6H,1-3,7-9H2,(H,17,18,21)(H2,16,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARXVGXUPVJTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=NC4=C(N3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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